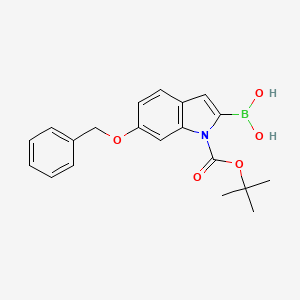

6-Benzyloxy-1-BOC-indole-2-boronic acid

Beschreibung

Chemical Structure and Key Properties

6-Benzyloxy-1-BOC-indole-2-boronic acid (CAS: 850568-66-0) is a boronic acid derivative featuring a benzyloxy group at the 6-position of the indole ring, a tert-butoxycarbonyl (BOC) protecting group at the 1-position nitrogen, and a boronic acid moiety at the 2-position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern pharmaceutical and materials synthesis . With 98% purity and commercial availability (annual sales: 152 bottles, stock: 79 units), it is a preferred reagent for constructing complex heterocyclic frameworks .

Eigenschaften

IUPAC Name |

[1-[(2-methylpropan-2-yl)oxycarbonyl]-6-phenylmethoxyindol-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BNO5/c1-20(2,3)27-19(23)22-17-12-16(26-13-14-7-5-4-6-8-14)10-9-15(17)11-18(22)21(24)25/h4-12,24-25H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGONSJPAZMVGTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)OCC3=CC=CC=C3)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624590 | |

| Record name | [6-(Benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-66-0 | |

| Record name | [6-(Benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyloxy-1-BOC-indole-2-boronic acid typically involves the following steps:

Protection of the Indole Nitrogen: The indole nitrogen is protected with a tert-butoxycarbonyl (BOC) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).

Introduction of the Benzyloxy Group: The 6-position of the indole ring is functionalized with a benzyloxy group through a nucleophilic substitution reaction using benzyl bromide and a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality .

Analyse Chemischer Reaktionen

Types of Reactions

6-Benzyloxy-1-BOC-indole-2-boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products

Biaryl or Alkenyl Derivatives: From Suzuki-Miyaura coupling.

Hydroxyl Derivatives: From oxidation or reduction reactions.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

6-Benzyloxy-1-BOC-indole-2-boronic acid serves as a crucial building block in the synthesis of complex organic molecules. It is particularly useful in:

- Suzuki-Miyaura Coupling Reactions : This compound can undergo coupling with aryl or vinyl halides, facilitating the formation of biaryl or alkenyl derivatives .

- Synthesis of Kinase Inhibitors : It is utilized in developing potent kinase inhibitors, which are vital for cancer therapy .

Medicinal Chemistry

The compound has gained attention in medicinal chemistry due to its potential therapeutic applications:

- Inhibition Studies : Research indicates that boronic acids, including this compound, can act as inhibitors against class C β-lactamases, which are critical targets in combating multidrug-resistant pathogens like Acinetobacter baumannii. For example, certain derivatives have shown low micromolar inhibitory constants (Ki) against these enzymes .

- Anti-inflammatory and Antimicrobial Properties : Preliminary studies suggest potential applications in treating inflammatory conditions and infections .

Material Science

In material science, this compound is employed to develop functional materials such as:

- Polymers : Its unique reactivity allows for the incorporation into polymer matrices.

- Molecular Sensors : The boronic acid functionality enables selective binding with diols, making it suitable for sensor applications .

Case Study 1: Inhibition of β-Lactamases

A study explored the efficacy of boronic acid derivatives as inhibitors against class C β-lactamases. The results indicated that compounds similar to this compound effectively inhibited enzyme activity with Ki values below 1 µM, demonstrating their potential as therapeutic agents against resistant bacterial strains .

Case Study 2: Development of Kinase Inhibitors

Research focused on synthesizing indole-based boronic acids for developing kinase inhibitors. Modifications on the indole ring allowed researchers to optimize binding affinity towards specific kinase targets, showcasing the compound's versatility in drug development .

Wirkmechanismus

The mechanism of action of 6-Benzyloxy-1-BOC-indole-2-boronic acid is primarily based on its ability to undergo various chemical transformations. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications . Additionally, the indole ring can participate in π-π stacking interactions and hydrogen bonding, contributing to its biological activity .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

The following table summarizes key differences between 6-benzyloxy-1-BOC-indole-2-boronic acid and related compounds:

Structural and Functional Differences

Substituent Position and Electronic Effects

- 6-Benzyloxy vs. 5-Benzyloxy (CAS 850568-62-6): The benzyloxy group at the 6-position (target compound) induces distinct electronic and steric effects compared to the 5-position analog.

- 6-Benzyloxy vs. 6-Methoxy (CAS 850568-65-9): The benzyloxy group’s bulkiness increases lipophilicity, favoring membrane permeability in drug candidates, whereas the smaller methoxy group improves aqueous solubility .

Protecting Groups and Stability

- BOC Protection (Target Compound): The BOC group at the 1-position nitrogen stabilizes the indole ring against electrophilic attack, critical for multi-step syntheses. However, acidic conditions required for BOC deprotection may limit compatibility with acid-sensitive substrates .

- Pinacol Ester (CAS 13549-38-7): The pinacol ester derivative enhances boronic acid stability, reducing protodeboronation during storage. However, it requires an additional deprotection step (e.g., hydrolysis) before use in couplings .

Commercial and Practical Considerations

- Availability: The target compound’s consistent stock (79 units) and moderate lead time (2–3 weeks) contrast with discontinued analogs (e.g., CymitQuimica’s Ref: 10-F600174), highlighting its industrial relevance .

- Sales Data: Annual sales of 152 bottles (target) exceed those of 6-benzoylhexanoic acid (212 bottles) and 6-benzyloxypyridine-3-boronic acid (221 bottles), suggesting specialized demand in indole chemistry .

Biologische Aktivität

6-Benzyloxy-1-BOC-indole-2-boronic acid is a synthetic compound belonging to the indole family, characterized by its unique boronic acid functionality. This compound has garnered attention in medicinal chemistry due to its potential applications as a building block in organic synthesis, particularly in the development of kinase inhibitors and other bioactive molecules. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₂₀H₂₂BNO₅. It features a boronic acid group at the 2-position of the indole ring, a benzyloxy group at the 6-position, and a tert-butoxycarbonyl (BOC) protecting group at the 1-position. These functional groups confer specific reactivity and stability to the compound.

| Property | Value |

|---|---|

| Appearance | White to off-white crystalline powder |

| Melting Point | 101 to 106 °C |

| HPLC Purity | ≥96.0 % |

| CAS Number | 850568-66-0 |

The biological activity of this compound is primarily attributed to its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it particularly useful in molecular recognition processes and as a tool for bioconjugation. The compound's ability to participate in Suzuki-Miyaura cross-coupling reactions further enhances its utility in organic synthesis.

Key Mechanisms:

- Molecular Recognition: The boronic acid group can selectively bind to diols, influencing various biochemical pathways.

- Inhibition of Enzymes: Similar boronic acids have been shown to act as competitive inhibitors for proteases such as subtilisin and chymotrypsin, suggesting potential applications in inhibiting specific enzymes involved in disease processes .

Biological Applications

This compound has several applications across different fields:

-

Medicinal Chemistry:

- Used in the synthesis of kinase inhibitors, which are crucial for cancer therapy.

- Investigated for potential anti-inflammatory and antimicrobial properties.

-

Chemical Biology:

- Employed as a tool for bioconjugation, facilitating the study of protein interactions and cellular processes.

- Material Science:

Inhibition Studies

A study investigated the use of boronic acids, including derivatives similar to this compound, as inhibitors against class C β-lactamases like ADC-7 from Acinetobacter baumannii. The results indicated that these compounds could effectively inhibit enzyme activity with low micromolar values, demonstrating their potential as therapeutic agents against multidrug-resistant pathogens .

Synthesis of Kinase Inhibitors

Research has shown that indole-based boronic acids can serve as precursors for synthesizing potent kinase inhibitors. For instance, modifications on the indole ring allowed researchers to optimize binding affinity and selectivity towards specific kinase targets, showcasing the versatility of this compound in drug development .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 6-Benzyloxy-1-BOC-indole-2-boronic acid, and how do purification challenges influence methodology?

- Methodology : Synthesis typically involves sequential functionalization of the indole scaffold:

Indole core formation : Use cyclization reactions (e.g., Fischer indole synthesis).

BOC protection : Introduce tert-butoxycarbonyl (BOC) at the indole N1-position using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, THF) .

Benzyloxy introduction : Electrophilic substitution or alkylation at the C6 position using benzyl bromide/potassium carbonate .

Boronation : Miyaura borylation (Pd-catalyzed cross-coupling with bis(pinacolato)diboron) at C2 .

- Purification challenges : Boronic acids may form boroxins (trimers) or bind irreversibly to silica gel. Solutions include:

- Using pinacol ester intermediates (e.g., 2-benzyloxyphenylboronic acid pinacol ester) for stability during chromatography .

- Recrystallization under inert, anhydrous conditions .

Q. Which analytical techniques are critical for characterizing this compound?

- Key techniques :

- NMR spectroscopy : ¹¹B NMR (δ ~30 ppm for boronic acids) and ¹H/¹³C NMR to confirm substitution patterns .

- X-ray crystallography : Resolve steric effects of the BOC and benzyloxy groups on boronic acid geometry .

- HPLC-MS : Assess purity (>95% by HPLC, per supplier standards) and detect boroxin formation .

Advanced Research Questions

Q. How does the benzyloxy group influence the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

- Steric and electronic effects :

- The bulky BOC and benzyloxy groups may hinder transmetalation, requiring optimized catalysts (e.g., XPhos Pd G3) and elevated temperatures .

- Electron-donating benzyloxy groups reduce boronic acid electrophilicity, potentially slowing oxidative addition.

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- pH sensitivity :

- Boronic acids form boroxins in acidic conditions (pH <5) or dehydrate in basic media (pH >9). Stability studies recommend neutral buffers (pH 6–8) for aqueous reactions .

- Thermal stability :

- Decomposition occurs above 80°C; DSC/TGA data suggest storage at –20°C under nitrogen .

Q. How can computational modeling predict tautomeric behavior or supramolecular interactions?

- Tautomerism : Density functional theory (DFT) simulations reveal equilibrium between boronic acid and boroxinic forms, influenced by substituent electronegativity (e.g., fluorinated analogs in ).

- Supramolecular interactions : Hirshfeld surface analysis (e.g., for benzoxaboroles) identifies hydrogen-bonding motifs critical for receptor design .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Spill management : Use inert absorbents (sand) and avoid aqueous cleanup to prevent exothermic reactions .

- Ventilation : Perform reactions in fume hoods due to potential boronic acid aerosolization .

Contradictions and Resolutions

- Purification via silica gel : warns against irreversible binding, but uses silica for pinacol esters. Resolution : Use ester intermediates for chromatography, then hydrolyze to boronic acid .

- Reactivity discrepancies : Fluorinated analogs show higher yields in cross-coupling. Resolution : Steric hindrance in the indole scaffold necessitates tailored catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.